1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Overview
Description
“1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1314698-76-4 . It has a molecular weight of 175.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-(5-fluoro-2-methylphenyl)cyclopropanecarbonitrile" . This name provides some insight into its molecular structure. The “cyclopropane” part of the name indicates a three-membered ring structure. The “5-fluoro-2-methylphenyl” part suggests a phenyl (benzene) ring with a fluorine atom at the 5th position and a methyl group at the 2nd position. The “carbonitrile” indicates a nitrile group (-C≡N) is attached to the cyclopropane ring.Physical And Chemical Properties Analysis
As mentioned earlier, “1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile” is a powder that is stored at room temperature .Scientific Research Applications
Cyclopropane Derivatives and Oxidation
The oxidation of methylene groups activated by adjacent cyclopropanes, such as in "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile," provides a direct pathway to carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with atom economy principles. The process employs powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems. These methods are pivotal in synthetic organic chemistry for creating cyclopropylketones, which are crucial intermediates in drug development and other organic syntheses (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Cyclopropanation Reactions
Cyclopropane structures are integral in natural and biologically active products, facilitating unique reactions due to high ring strain. "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile" might be involved in [2+1]-type cycloaddition reactions, a prevalent strategy for constructing cyclopropanes. These reactions, including Michael-induced ring closure and the Simmons–Smith reaction, are significant for modifying biologically active compounds, contributing to the development of new pharmaceuticals and materials (Kamimura, 2014).
Fluorine Substituents in Organic Synthesis
The presence of fluorine atoms, as in "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile," impacts the reactivity and physical properties of organic molecules. Fluorine substituents can influence the stability and reactivity of adjacent cyclopropane rings, affecting the overall molecular behavior in synthetic processes. This characteristic is explored in the study of methylenecyclopropane rearrangements, highlighting the distinct kinetic and thermodynamic effects of fluorine compared to methyl substituents (Dolbier, Burkholder, Chaves, & Green, 1996).
Safety and Hazards
properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZPTYQNQZNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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